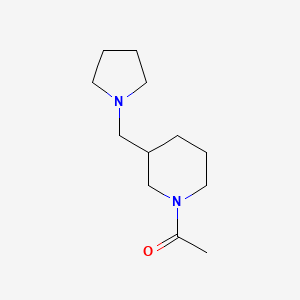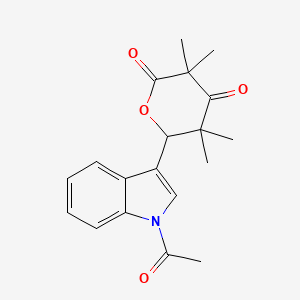![molecular formula C18H25N3O B6135405 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B6135405.png)
1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine, also known as IMPEP, is a novel compound that has attracted attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to activate the PI3K/Akt signaling pathway, which can promote cell survival and protect against neurodegeneration. In cardiovascular research, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to activate the NO/cGMP signaling pathway, which can induce vasodilation and improve cardiac function. In cancer research, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to inhibit the NF-κB signaling pathway, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to have various biochemical and physiological effects in animal models. In neuroscience, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to improve cognitive function and protect against neurodegeneration. In cardiovascular research, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to induce vasodilation and improve cardiac function. In cancer research, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine in lab experiments include its high potency, selectivity, and specificity. 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine can be used to study various signaling pathways and their effects on cells. However, the limitations of using 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine. In neuroscience, future studies could focus on the potential therapeutic applications of 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiovascular research, future studies could focus on the potential therapeutic applications of 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine in treating heart failure and hypertension. In cancer research, future studies could focus on the potential therapeutic applications of 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine in treating various types of cancer. Additionally, future studies could focus on improving the solubility and bioavailability of 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine to enhance its therapeutic potential.
Conclusion:
In conclusion, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine is a novel compound that has attracted attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has shown promising results in various fields of research, and further studies could lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine involves the reaction of 1-(4-chlorobenzyl)-1H-imidazole with 3-(2-bromoethyl)anisole in the presence of sodium hydride and palladium acetate. The resulting compound is then subjected to a reduction reaction using lithium aluminum hydride, followed by a hydrolysis reaction using hydrochloric acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cardiovascular research, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to have vasodilatory effects and can improve cardiac function in animal models of heart failure. In cancer research, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to have anticancer effects and can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(1H-imidazol-5-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-22-18-6-2-4-15(10-18)7-8-16-5-3-9-21(12-16)13-17-11-19-14-20-17/h2,4,6,10-11,14,16H,3,5,7-9,12-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIIMGYAWFAADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2CCCN(C2)CC3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,4-difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6135338.png)
![2-{4-[1-(allylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6135343.png)
![7-[2-(2-isobutyl-1H-benzimidazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6135345.png)

![3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine](/img/structure/B6135351.png)

![2-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B6135362.png)
![2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide](/img/structure/B6135369.png)
![2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6135383.png)
![7-ethyl-4-methylfuro[2,3-b]pyridin-7-ium iodide](/img/structure/B6135393.png)


![2-benzyl-4-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]morpholine](/img/structure/B6135418.png)